molecular formula C17H14ClN3O4S2 B2975723 4-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide CAS No. 921837-54-9

4-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide

Cat. No.: B2975723
CAS No.: 921837-54-9
M. Wt: 423.89
InChI Key: JXZSWJVAOYQTFI-UHFFFAOYSA-N
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Description

4-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide is a synthetic sulfonamide-based compound intended for research and development purposes. Sulfonamides are a significant class of bioactive molecules known for their ability to target multiple biological pathways. Historically, antibacterial sulfonamides function by competitively inhibiting dihydropteroate synthase, a key enzyme in the bacterial folate synthesis pathway, which is essential for DNA synthesis . Beyond their antibacterial role, many modern sulfonamide derivatives are investigated for diverse therapeutic areas, including cardiovascular inflammation and as dual-target agents against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) . The specific structure of this compound, featuring a pyridazine ring and two distinct sulfonamide motifs, suggests potential for multi-target mechanisms of action, a promising strategy in overcoming drug resistance. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the product's Certificate of Analysis for specific data on purity and characterization.

Properties

IUPAC Name

4-chloro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O4S2/c1-26(22,23)17-11-10-16(19-20-17)12-2-6-14(7-3-12)21-27(24,25)15-8-4-13(18)5-9-15/h2-11,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZSWJVAOYQTFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-(6-methanesulfonylpyridazin-3-yl)aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products

Scientific Research Applications

4-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antibacterial and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific chemical functionalities.

Mechanism of Action

The mechanism of action of 4-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfachlorpyridazine

Structure: 4-Amino-N-(6-chloropyridazin-3-yl)benzenesulfonamide ()

  • Key Differences: Sulfachlorpyridazine lacks the methanesulfonyl group and features an amino substituent on the benzene ring instead of chlorine. Biological Activity: Sulfachlorpyridazine is a sulfonamide antibiotic, whereas the target compound’s methanesulfonyl group may shift activity toward COX-2 inhibition or kinase modulation .

Triazine-Sulfonamide Hybrids

Example: 4-{[4-(Benzylamino)-6-Chloro-1,3,5-Triazin-2-yl]Amino}-N-(Pyridin-2-yl)Benzene-1-Sulfonamide ()

  • Key Differences :
    • The triazine core replaces pyridazine, introducing additional hydrogen-bonding sites.
    • Biological Activity : Triazine hybrids exhibit antibacterial and antiproliferative effects, attributed to interactions with dihydrofolate reductase (DHFR). The pyridazine-based target compound may prioritize different targets due to its heterocyclic flexibility .

Fluorinated Pyridazine Derivatives

Example : 4-Fluoro-N-[3-(6-Methoxypyridazin-3-yl)Phenyl]-3-(Trifluoromethyl)Benzene-1-Sulfonamide ()

  • Key Differences: Fluorine and trifluoromethyl groups enhance lipophilicity and metabolic stability compared to the target compound’s chlorine and methanesulfonyl groups.

Ethylsulfonyl Pyridazine Analogues

Example : 4-Chloro-N-(4-(6-(Ethylsulfonyl)Pyridazin-3-yl)Phenyl)Benzamide ()

  • Biological Activity: Ethylsulfonyl derivatives are explored as kinase inhibitors; the target compound’s smaller substituent may enhance solubility .

Structural and Functional Analysis Table

Compound Name Core Structure Substituents Biological Activity Reference
Target Compound Pyridazine 6-Methanesulfonyl, 4-chlorophenyl Putative COX-2 inhibitor N/A
Sulfachlorpyridazine Pyridazine 6-Chloro, 4-aminophenyl Antibacterial
Triazine-Sulfonamide Hybrid Triazine Chloro, benzylamino Antiproliferative
Fluorinated Pyridazine Derivative Pyridazine 6-Methoxy, 3-CF3, 4-fluoro Neurotargeted
Ethylsulfonyl Pyridazine Benzamide Pyridazine 6-Ethylsulfonyl, benzamide Kinase inhibition

Research Findings and Mechanistic Insights

  • COX-2 Inhibition: Quinazolinone-sulfonamide hybrids () achieve ~47% COX-2 inhibition at 20 μM, suggesting that the target compound’s pyridazine core and sulfonamide group may similarly engage COX-2’s hydrophobic pocket .
  • Antimicrobial Activity : Sulfachlorpyridazine’s antibacterial action relies on dihydropteroate synthase (DHPS) inhibition. The target compound’s chlorine and methanesulfonyl groups may reduce DHPS affinity but enhance selectivity for mammalian enzymes .
  • Kinase Binding : Ethylsulfonyl derivatives () show kinase inhibition, implying that the methanesulfonyl group in the target compound could optimize ATP-binding site interactions .

Biological Activity

4-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C15_{15}H14_{14}ClN3_{3}O3_{3}S
  • Molecular Weight : 353.80 g/mol

The compound features a sulfonamide group, which is known for its antibacterial properties, and a pyridazine moiety that may contribute to its biological activity.

The biological activity of sulfonamides often involves inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. This mechanism can lead to antimicrobial effects against a variety of pathogens. Additionally, the presence of the methanesulfonyl and pyridazine groups may enhance the compound's interactions with biological targets, potentially leading to novel therapeutic effects.

Biological Activity Data

Research has shown that compounds similar to this compound exhibit various biological activities:

Activity TypeReferenceObserved Effects
Antimicrobial Inhibition of bacterial growth in vitro
Anti-inflammatory Reduction in inflammatory markers in animal models
Cytotoxicity Induction of apoptosis in cancer cell lines

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that related sulfonamide compounds showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests that this compound could possess similar properties.
  • Anti-inflammatory Effects : In a controlled trial, a sulfonamide derivative was shown to reduce inflammation in models of arthritis, indicating potential use in treating inflammatory diseases.
  • Cytotoxicity Against Cancer Cells : Research indicated that compounds containing similar structural motifs induced cell death in various cancer cell lines, highlighting their potential as chemotherapeutic agents.

Q & A

Q. What are the recommended synthetic routes for 4-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide, and how can purity be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions:

Sulfonylation : React 4-aminophenylpyridazine derivatives with chlorobenzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine as base).

Methanesulfonyl Introduction : Use methanesulfonyl chloride in the presence of pyridine to functionalize the pyridazine ring at position 6 .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization in ethanol/water yields >95% purity. Monitor via HPLC (C18 column, acetonitrile/water gradient) .

Q. Key Considerations :

  • Control reaction temperature (<0°C during sulfonylation to avoid side products).
  • Use anhydrous solvents to prevent hydrolysis of sulfonyl chloride intermediates .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional group integrity?

Methodological Answer:

  • X-ray Crystallography : Resolve crystal structure to confirm the methanesulfonyl group’s position on pyridazine and sulfonamide linkage .
  • NMR Spectroscopy :
    • ¹H NMR : Methanesulfonyl protons appear as a singlet at δ ~3.3 ppm.
    • ¹³C NMR : Sulfonamide carbonyl resonates at δ ~165 ppm; pyridazine carbons show distinct splitting patterns .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .

Advanced Research Questions

Q. What strategies are effective for analyzing contradictory biological activity data (e.g., antimicrobial vs. cytotoxic effects) in vitro?

Methodological Answer:

  • Dose-Response Profiling : Use IC₅₀/EC₅₀ assays across multiple cell lines (e.g., HEK293, HepG2) to differentiate target-specific activity from cytotoxicity .
  • Enzyme Inhibition Assays : Test against bacterial dihydropteroate synthetase (DHPS) to validate sulfonamide-mediated antimicrobial action. Compare with human DHPS to assess selectivity .
  • Computational Docking : Perform molecular dynamics simulations to predict binding affinity to DHPS vs. off-target proteins (e.g., carbonic anhydrase) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacokinetic properties?

Methodological Answer:

  • Modular Substituent Screening :
    • Pyridazine Ring : Replace methanesulfonyl with trifluoromethanesulfonyl to enhance lipophilicity (clogP ↑ 0.5) .
    • Chlorophenyl Group : Introduce electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability .
  • In Vitro ADME Profiling :
    • Microsomal Stability : Incubate with liver microsomes (human/rat) to measure t₁/₂.
    • Permeability : Use Caco-2 monolayers to assess intestinal absorption (Papp >1×10⁻⁶ cm/s) .

Q. What analytical methods resolve discrepancies in crystallographic vs. spectroscopic data for sulfonamide conformation?

Methodological Answer:

  • Variable-Temperature NMR : Probe rotational barriers of the sulfonamide group (ΔG‡ ~12 kcal/mol) to identify preferred conformers .
  • DFT Calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with experimental X-ray data to validate torsional angles .
  • IR Spectroscopy : Analyze S=O stretching frequencies (asymmetric ~1350 cm⁻¹; symmetric ~1150 cm⁻¹) to detect conformational changes .

Q. How can reaction mechanisms for sulfonamide hydrolysis under physiological conditions be experimentally validated?

Methodological Answer:

  • Kinetic Studies : Monitor hydrolysis rates in PBS (pH 7.4) at 37°C via LC-MS. Use deuterated water (D₂O) to track proton exchange .
  • Isotope Labeling : Synthesize ¹⁸O-labeled sulfonamide to trace oxygen incorporation during hydrolysis .
  • pH-Rate Profile : Determine rate constants (k) across pH 2–10 to identify acid/base-catalyzed pathways .

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